molecular formula C6H11NO3S B1678654 N-formyl-L-methionine CAS No. 4289-98-9

N-formyl-L-methionine

Cat. No.: B1678654
CAS No.: 4289-98-9
M. Wt: 177.22 g/mol
InChI Key: PYUSHNKNPOHWEZ-YFKPBYRVSA-N
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Description

N-Formylmethionine is a derivative of the amino acid methionine, where a formyl group is added to the amino group. This compound plays a crucial role in the initiation of protein synthesis in bacteria and organelles like mitochondria and chloroplasts. It is not used in cytosolic protein synthesis of eukaryotes . In the human body, N-Formylmethionine is recognized by the immune system as a signal of potential infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylmethionine can be synthesized by the formylation of methionine. The formyl group is typically added to the amino group of methionine using formylating agents such as formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of N-Formylmethionine involves the enzymatic formylation of methionine. The enzyme methionyl-tRNA formyltransferase catalyzes the addition of the formyl group to methionine after it has been loaded onto tRNA .

Chemical Reactions Analysis

Types of Reactions

N-Formylmethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Immunological Applications

Neutrophil Activation and Inflammation

N-formyl-L-methionine is recognized for its role as a potent neutrophil chemoattractant. It binds to the formyl peptide receptor 1 (FPR1), which is predominantly expressed on neutrophils. This interaction triggers several immune responses, including chemotaxis, degranulation, and the formation of neutrophil extracellular traps (NETs).

Recent studies indicate that elevated levels of fMet are associated with systemic sclerosis (SSc) and rheumatoid arthritis (RA). For instance, research has shown that patients with SSc exhibit significantly higher plasma levels of fMet compared to healthy controls, correlating with markers of neutrophil activation such as calprotectin and NETs . This suggests that fMet may contribute to the pathogenesis of SSc by promoting inflammation through neutrophil activation.

Potential Therapeutic Target

Given its role in mediating inflammation, targeting FPR1 signaling may offer novel therapeutic strategies for autoimmune diseases like SSc. The inhibition of fMet-mediated neutrophil activation could reduce tissue damage associated with chronic inflammation .

Cancer Research Applications

Tumor Progression and Stem Cell Features

In cancer biology, this compound has been implicated in tumor progression. Studies have demonstrated that cytosolic deformylation of fMet-containing proteins enhances the proliferation of colorectal cancer cells, suggesting a link between fMet and cancer stem cell characteristics . The removal of the formyl group from these proteins leads to increased self-renewal capacity and tumorigenicity in xenograft models.

This finding highlights the potential for developing therapeutic strategies that target the deformylation process or the pathways activated by fMet in cancer cells.

Protein Synthesis Initiation

This compound is crucial in the initiation of protein synthesis in prokaryotes and mitochondria. It serves as the first amino acid incorporated into nascent polypeptides during translation. The presence of fMet-tRNA in ribosomes facilitates the initiation process, underscoring its importance in cellular metabolism .

Structural Biology Insights

Recent structural studies have elucidated how fMet interacts with FPR1 at a molecular level. Cryo-electron microscopy has provided insights into the binding mechanisms between fMet-containing peptides and FPR1, which could inform the design of new drugs targeting this receptor . Understanding these interactions may lead to advancements in immunotherapy and treatments for inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
ImmunologyNeutrophil activation via FPR1; associated with autoimmune diseasesElevated fMet levels in SSc patients
Cancer ResearchEnhances proliferation and stem cell features in colorectal cancerDeformylation promotes tumorigenicity
Protein SynthesisInitiates protein synthesis as part of translation in mitochondriaEssential for ribosomal function
Structural BiologyInsights into fMet-FPR1 interactions; potential drug developmentCryo-EM studies on FPR1 binding

Conclusions

This compound is a compound with diverse applications across immunology and cancer research. Its role as a neutrophil activator positions it as a potential target for therapeutic interventions in autoimmune diseases. Additionally, its implications in cancer progression highlight its relevance in oncology research. Continued exploration of fMet's biological functions will likely yield further insights into its therapeutic potential.

Mechanism of Action

N-Formylmethionine is effective in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA. This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formylmethionine is unique in its specific role in the initiation of protein synthesis in bacteria and certain organelles. Unlike other formylated amino acids, it is recognized by the immune system as a signal of potential infection, making it a crucial component in both protein synthesis and immune response .

Biological Activity

N-Formyl-L-methionine (fMet) is a derivative of the amino acid methionine, characterized by the addition of a formyl group to the nitrogen atom. This compound plays a crucial role in various biological processes, particularly in protein synthesis and immune responses. This article explores the biological activity of fMet, focusing on its mechanisms, implications in diseases, and potential therapeutic applications.

1. Role in Protein Synthesis

Initiation of Translation
this compound is essential for the initiation of protein synthesis in prokaryotes and mitochondria. In bacteria like Escherichia coli, fMet-tRNA is recognized by the ribosome as the starting amino acid for polypeptide chains. The formyl group is often removed post-translationally, allowing for normal protein function . The process is vital for mitochondrial translation, supporting the endosymbiotic theory that links mitochondria to ancestral prokaryotic organisms .

2. Immune Response Modulation

Neutrophil Activation
Recent studies have highlighted the role of fMet in modulating immune responses, particularly through its interaction with formyl peptide receptors (FPRs) on neutrophils. Elevated levels of circulating fMet have been associated with inflammatory diseases such as rheumatoid arthritis (RA) and systemic sclerosis (SSc). In RA patients, fMet levels correlate with disease activity and neutrophil activation, suggesting that it could serve as a biomarker for monitoring disease progression .

Mechanism of Action
fMet acts as a potent chemoattractant for neutrophils, enhancing their migration to sites of inflammation. Upon binding to FPR1, fMet triggers several neutrophil functions, including degranulation and the formation of neutrophil extracellular traps (NETs), which can lead to tissue damage if uncontrolled .

3. Implications in Cancer Biology

Tumor Progression
Research indicates that cytosolic deformylation of N-terminal formyl-methionine proteins can enhance cancer cell proliferation. In colorectal cancer models, removing the formyl group from fMet-containing proteins led to increased tumorigenicity and acquisition of cancer stem cell features . This suggests that fMet may play a dual role in both normal cellular processes and oncogenesis.

4. Case Studies

Study Findings
Rheumatoid Arthritis (RA) Elevated fMet levels correlated with disease activity; predictive of future joint involvement (OR = 1.2) and erosive disease (OR = 7.9) .
Systemic Sclerosis (SSc) Higher circulating fMet levels associated with neutrophil activation markers; implicated in disease pathogenesis .
Colorectal Cancer Deformylation promotes tumor growth and stem cell characteristics in SW480 cells .

5. Therapeutic Potential

Given its roles in inflammation and cancer biology, targeting fMet pathways could offer novel therapeutic strategies:

  • Anti-inflammatory Treatments : Inhibitors of FPR1 may reduce neutrophil-mediated damage in inflammatory diseases.
  • Cancer Therapies : Modulating fMet levels or its signaling pathways could inhibit tumor growth or enhance the effectiveness of existing treatments.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying fMet in biological samples?

  • Methodology :

  • Chromatographic Techniques : Use gas chromatography-mass spectrometry (GC-MS) to detect fMet in plasma or tissue homogenates, as demonstrated in sepsis rat models where fMet levels decreased significantly in septic plasma .
  • Enzymatic Assays : Employ ninhydrin-based colorimetric assays to measure fMet deformylase activity. For example, incubate cell extracts (e.g., human leucocytes) with fMet in 0.1 M phosphate buffer (pH 7.5), terminate reactions with trichloroacetic acid, and quantify liberated methionine using ninhydrin .
  • Metabolomic Profiling : Pair liquid chromatography (LC) with tandem MS to track fMet fluctuations in metabolic pathways, such as in studies linking fMet depletion to bacterial stress responses or viral replication inhibition .

Q. How does fMet contribute to the initiation of protein synthesis in prokaryotes and mitochondria?

  • Mechanistic Insights :

  • fMet serves as the initiating amino acid in bacterial and organellar translation. Methionyl-tRNA formyltransferase catalyzes the formylation of methionine attached to tRNA<sup>fMet</sup>, which is then recruited by the 30S ribosomal subunit to start translation. This process is absent in eukaryotic cytosolic ribosomes .
  • Experimental Validation : Use in vitro translation assays with radiolabeled fMet to monitor initiation complex formation. Mutagenesis of the formyltransferase gene (fmt) in E. coli can confirm the essentiality of fMet in bacterial viability .

Advanced Research Questions

Q. What are the conflicting findings regarding the regulation of fMet deformylase activity by divalent cations, and how can these contradictions be resolved?

  • Data Contradictions :

  • reports that 100 µM Co<sup>2+</sup> enhances deformylase activity in human leucocyte extracts by 7–10×, while Ca<sup>2+</sup>, Mg<sup>2+</sup>, or Zn<sup>2+</sup> have no effect . However, granulocyte activity in the same study was fully dependent on exogenous Co<sup>2+</sup> .
    • Resolution Strategies :
  • Kinetic Profiling : Compare enzyme kinetics (e.g., Km, Vmax) across cell types (lymphocytes vs. granulocytes) under varying cation concentrations.
  • Inhibitor Studies : Test if cation chelators (e.g., EDTA) abolish Co<sup>2+</sup>-stimulated activity, confirming cation specificity.
  • Structural Analysis : Use X-ray crystallography or cryo-EM to identify cation-binding sites in deformylase isoforms .

Q. How does fMet act as a degradation signal (N-degron) in bacterial protein quality control?

  • Mechanistic Role :

  • The formyl group on fMet mimics eukaryotic N-terminal acetylation, marking misfolded proteins for proteolysis. Deformylation by peptide deformylase exposes methionine, which is further processed by methionine aminopeptidases, enabling recognition by bacterial proteases like ClpXP .
    • Experimental Design :
  • Pulse-Chase Assays : Express reporter proteins with slow/fast deformylation rates (via mutagenesis) in E. coli mutants lacking deformylase (def). Monitor protein half-life via radioactive labeling or immunoblotting .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to compare degradation rates of Nt-formylated vs. Nt-acetylated proteins in bacterial lysates.

Q. What metabolic pathways are influenced by fMet fluctuations under oxidative stress or infection?

  • Key Findings :

  • In sepsis models, fMet levels in plasma drop significantly (ratio sepsis/sham = 0.792), correlating with dysregulated amino acid metabolism (e.g., glutamine, proline) .
  • In Staphylococcus aureus, fMet biosynthesis is linked to folate cycling, where formyl-THF synthetase generates 10-formyl-THF, a methyl donor for methionine synthesis .
    • Methodological Approach :
  • Targeted Metabolomics : Quantify fMet and related metabolites (e.g., succinate, pyruvate) in infected vs. control tissues using GC-MS or LC-MS.
  • Genetic Knockouts : Delete genes in the methionine-folate pathway (e.g., metK, fhs) to assess fMet’s role in bacterial stress adaptation .

Properties

IUPAC Name

(2S)-2-formamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSHNKNPOHWEZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80863357
Record name N-Formylmethionine
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Molecular Weight

177.22 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name N-Formylmethionine
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CAS No.

4289-98-9
Record name N-Formylmethionine
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Record name FORMYLMETHIONINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-formyl-L-methionine
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